2-methyl-N-(3-nitrophenyl)propanamide
Description
2-Methyl-N-(3-nitrophenyl)propanamide is an amide derivative featuring a methyl group at the second carbon of the propanamide backbone and a 3-nitrophenyl substituent on the nitrogen atom. For instance, 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1) has a molecular formula of C₁₁H₁₄N₂O₃, a molecular weight of 222.24 g/mol, and a melting point inferred to differ significantly from its precursors due to structural modifications .
The compound’s nitro group at the phenyl ring’s meta-position contributes to its electron-withdrawing properties, influencing reactivity and interactions in biological or material systems. Evidence suggests its use in nanoparticle functionalization, where it enhances antimicrobial activity against Staphylococcus aureus when complexed with citrate-capped La₀.₃₃Ca₀.₆₇MnO₃ (LCMO) . Spectroscopic analyses (¹H-NMR, ¹³C-NMR) confirm structural integrity in such complexes, with UV-Vis data indicating π→π* transitions characteristic of aromatic systems .
Properties
CAS No. |
5434-53-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methyl-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) |
InChI Key |
YARNVNLKNTXUBT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Note: Molecular formula for this compound is inferred from structural analogs.
Key Observations:
Substituent Effects on Bioactivity: The 3-nitro group in this compound enhances antimicrobial activity when complexed with LCMO nanoparticles, likely due to improved electron-deficient aromatic interactions with bacterial targets . Trifluoromethyl groups (e.g., in flutamide and 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide) increase metabolic stability and lipophilicity, critical for drug bioavailability .
Nitro position: Flutamide’s 4-nitro group (vs. 3-nitro in the target compound) shifts electronic properties, enabling antiandrogen activity via specific receptor binding .
Synthetic Routes: this compound can be synthesized via amidation of 3-nitroaniline with 2-methylpropanoyl chloride, analogous to flutamide’s synthesis from 3-trifluoromethyl-4-nitroaniline . Functionalization with nanoparticles involves ligand exchange reactions, monitored via UV-Vis and NMR spectroscopy .
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